N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0878583
InChI:
InChI=1S/C21H18N2O2/c1-14-6-2-3-7-16(14)12-22-19(24)13-23-18-11-5-9-15-8-4-10-17(20(15)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24)
SMILES:
CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula:
C21H18N2O2
Molecular Weight:
330.4 g/mol
N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC0878583
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O2 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H18N2O2/c1-14-6-2-3-7-16(14)12-22-19(24)13-23-18-11-5-9-15-8-4-10-17(20(15)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24) |
| Standard InChI Key | IXTNIRAHMXLHQK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
| Canonical SMILES | CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator